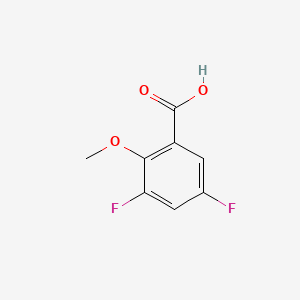

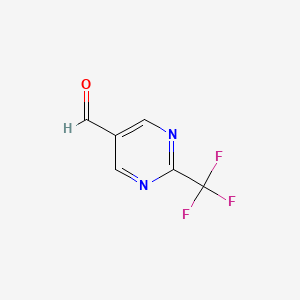

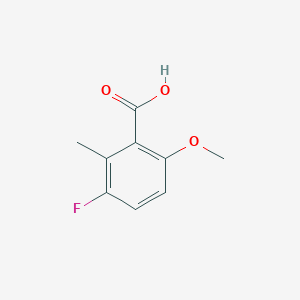

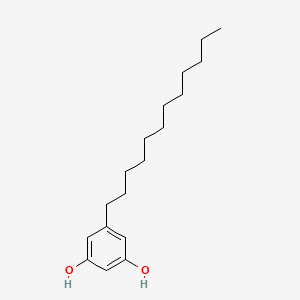

![molecular formula C8H6N2O B1341849 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde CAS No. 276862-85-2](/img/structure/B1341849.png)

1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Vue d'ensemble

Description

1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C8H6N2O . It has been studied for its potential applications in various fields, including as inhibitors of human neutrophil elastase and fibroblast growth factor receptors .

Synthesis Analysis

The synthesis of 1H-pyrrolo[3,2-b]pyridine derivatives has been reported in several studies . For instance, one study reported a series of 1H-pyrrolo[3,2-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . Another study reported the design and synthesis of five novel 1H-pyrrolo pyridine or 1H-pyrazolo pyridine derivatives, which were evaluated against c-Met and ALK .Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde can be analyzed using various methods . For example, one study reported the orientation of the active pyrrolo pyridines in the HNE catalytic triad Ser195-His57-Asp102, which correlated with the effectiveness of the inhibitor interaction with the enzyme .Chemical Reactions Analysis

Chemical reactions involving 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde have been studied in the context of its potential as a therapeutic agent . For example, one study found that modifications of the pyrrolo[3,2-b]pyridine scaffold resulted in changes in HNE inhibitory activity .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde can be found in various databases . For example, it has a molecular weight of 146.15 and its structure is available as a 2D Mol file or a computed 3D SD file .Applications De Recherche Scientifique

1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde: A Comprehensive Analysis of Scientific Research Applications:

Pharmacological Applications

1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde and its derivatives have been studied for their potential as FGFR inhibitors , which are important in the treatment of various types of tumors. Abnormal activation of FGFR signaling pathways plays a crucial role in cancer, and targeting these receptors is an attractive strategy for cancer therapy .

Chemical Synthesis Applications

This compound serves as a key intermediate in the synthesis of polycyclic heterocycles using ketones as condensation partners. It has been utilized in the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which are significant in medicinal chemistry due to their pharmacological properties .

Biological Evaluation

In biological studies, 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde derivatives have been evaluated for their effects on cell migration and invasion abilities, particularly in cancer cells such as 4T1 cells. This research is vital for understanding the compound’s role in cancer progression and potential therapeutic applications .

Mécanisme D'action

Target of Action

The primary targets of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play essential roles in various types of tumors . They consist of four distinct isoforms (FGFR1–4) found across various tissue types .

Mode of Action

Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling . 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde derivatives have shown potent activities against FGFR1, 2, and 3 . For example, compound 4h exhibited potent FGFR inhibitory activity .

Biochemical Pathways

The activated FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The key downstream signaling pathways include RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It is known that compound 4h, a derivative of 1h-pyrrolo[3,2-b]pyridine-3-carbaldehyde, has a low molecular weight , which could be beneficial to its bioavailability and subsequent optimization .

Result of Action

In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells . These results suggest that 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde and its derivatives have promising anticancer properties.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-5-6-4-10-7-2-1-3-9-8(6)7/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIWXZAFVHTGBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN2)C=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591788 | |

| Record name | 1H-Pyrrolo[3,2-b]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |

CAS RN |

276862-85-2 | |

| Record name | 1H-Pyrrolo[3,2-b]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.